molecular formula C13H15NO3 B2739218 2-[(Dimethylamino)methylidene]-5-(furan-2-yl)cyclohexane-1,3-dione CAS No. 1049031-82-4

2-[(Dimethylamino)methylidene]-5-(furan-2-yl)cyclohexane-1,3-dione

Cat. No. B2739218
CAS RN: 1049031-82-4
M. Wt: 233.267
InChI Key: VUVAWQZXTDKUEM-NTMALXAHSA-N
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Description

Synthesis Analysis

The precursors 2-((dimethylamino)methylene)cyclohexane-1,3-dione and 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione were synthesized from the reaction of 1,3-cyclohexanedione or 5,5-dimethyl-1,3-cyclohexandione with DMF-DMA, respectively following literature procedure .


Molecular Structure Analysis

The structure of this compound was established on the basis of elemental analysis, IR, 1 H-NMR, mass spectral data and X-ray analysis . The crystal structure of the compound is monoclinic, with a = 5.9245 (2) Å, b = 17.7243 (6) Å, c = 10.2915 (4) Å, β = 95.352 (1)° .


Chemical Reactions Analysis

The synthesis of the compound involves the reaction of 1,3-cyclohexanedione or 5,5-dimethyl-1,3-cyclohexandione with DMF-DMA . The reaction mass upon cooling to room temperature afforded the compound as brown crystals .


Physical And Chemical Properties Analysis

The compound forms brown crystals with a melting point of 85–86°C . The 1H NMR (300 MHz, CDCl) spectrum shows peaks at 0.96 [s, 6H, 2CH3], 2.21 [s, 4H, 2CH2], 3.04 [s, 3H, N—CH3], 3.38 [s, 3H, N—CH3], 7.95 [s, 1H, CH] .

Scientific Research Applications

Structural Analysis and Synthesis

Researchers have explored the structural intricacies and synthesis methodologies of derivatives closely related to 2-[(Dimethylamino)methylidene]-5-(furan-2-yl)cyclohexane-1,3-dione. For example, Silva et al. (2018) detailed the preparation and structural investigation of tetraketones, highlighting the electronic delocalization paths and stereochemistry influenced by steric hindrance effects (Silva et al., 2018). Such studies are pivotal for understanding the molecular framework and reactivity of this compound class.

Biological Activity

The antimicrobial potential of compounds synthesized from 2-[(Dimethylamino)methylidene]-5-(furan-2-yl)cyclohexane-1,3-dione has been a significant focus. Ghorab et al. (2017) synthesized a series of derivatives displaying promising antimicrobial activity against various bacterial and fungal strains, outperforming some reference drugs in specific assays (Ghorab et al., 2017). Such findings suggest potential applications in developing new antimicrobial agents.

Material Science and Catalysis

The compound's derivatives have been explored for their utility in material science and as intermediates in catalytic processes. For instance, the synthesis of N-confused porphyrin derivatives with substituted positions indicates potential applications in dye synthesis and photovoltaic materials (Li et al., 2011).

Theoretical and Computational Studies

Theoretical investigations offer insights into the stability and electronic properties of related compounds. Dobosz et al. (2020) utilized DFT calculations to evaluate tautomer stability, providing a foundation for understanding the chemical behavior of similar compounds in different environments (Dobosz et al., 2020).

properties

IUPAC Name

2-(dimethylaminomethylidene)-5-(furan-2-yl)cyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-14(2)8-10-11(15)6-9(7-12(10)16)13-4-3-5-17-13/h3-5,8-9H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVAWQZXTDKUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=O)CC(CC1=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Dimethylamino)methylidene]-5-(furan-2-yl)cyclohexane-1,3-dione

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